molecular formula C21H26ClNO4 B3415314 Unii-WB3xvv6C6L CAS No. 1395408-54-4

Unii-WB3xvv6C6L

Cat. No. B3415314
CAS RN: 1395408-54-4
M. Wt: 391.9 g/mol
InChI Key: OTEFTGSDHAZDDN-QSVLQNJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The substance “Unii-WB3xvv6C6L” is also known as Ethoxyparoxetine . It has the molecular formula C21H25NO4 and a molecular weight of 355.4275 . The stereochemistry of Ethoxyparoxetine is absolute . The systematic names for this substance are (3S,4R)-3-(((1,3-Benzodioxol-5-yl)oxy)methyl)-4-(4-ethoxyphenyl)piperidine and Piperidine, 3-((1,3-benzodioxol-5-yloxy)methyl)-4-(4-ethoxyphenyl)-, (3S,4R)- .


Molecular Structure Analysis

The molecular structure of Ethoxyparoxetine can be represented by the SMILES string: CCOC1=CC=C(C=C1)[C@@H]2CCNC[C@H]2COC3=CC4=C(OCO4)C=C3 . This string represents the connectivity and stereochemistry of the molecule.


Physical And Chemical Properties Analysis

Ethoxyparoxetine has a molecular weight of 355.4275 and its molecular formula is C21H25NO4 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Mechanism of Action

Target of Action

Ethoxyparoxetine, also known as Unii-WB3xvv6C6L, is a derivative of paroxetine . Paroxetine is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT) receptor . The SERT receptor plays a crucial role in regulating the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness.

Mode of Action

Ethoxyparoxetine, like paroxetine, enhances serotonergic activity by inhibiting the presynaptic reuptake of serotonin by the SERT receptor . This inhibition increases the level of serotonin in the synaptic cleft, which can alleviate various symptoms associated with depression and anxiety disorders .

Biochemical Pathways

The primary biochemical pathway affected by Ethoxyparoxetine is the serotonergic pathway. By inhibiting the reuptake of serotonin, Ethoxyparoxetine increases the concentration of serotonin in the synaptic cleft. This can lead to enhanced transmission of serotonin signals, which can have various downstream effects, such as mood elevation and reduction of anxiety .

Pharmacokinetics

Paroxetine, from which ethoxyparoxetine is derived, is well absorbed from the gastrointestinal tract and undergoes first-pass metabolism in the liver . The overall average half-life of elimination for paroxetine is approximately 21 hours . It’s important to note that the pharmacokinetics of Ethoxyparoxetine may differ from those of paroxetine due to the additional ethoxy group.

Result of Action

The molecular and cellular effects of Ethoxyparoxetine are likely to be similar to those of paroxetine, given their structural similarity. Paroxetine has been shown to promote neurogenesis in hippocampus-derived neural stem cells

properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-ethoxyphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-2-23-17-5-3-15(4-6-17)19-9-10-22-12-16(19)13-24-18-7-8-20-21(11-18)26-14-25-20/h3-8,11,16,19,22H,2,9-10,12-14H2,1H3/t16-,19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDNQJUHWODZBN-LPHOPBHVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1395408-54-4
Record name Ethoxyparoxetine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1395408544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4R)-3-[(1,3-dioxaindan-5-yloxy)methyl]-4-(4-ethoxyphenyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYPAROXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WB3XVV6C6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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